1-phenyl-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
1-Phenyl-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted at positions 1, 4, and 3. The structure includes a phenyl group at position 1, an isopropyl (propan-2-yl) group at position 5, and a carboxamide moiety at position 4 with an additional isopropyl substituent on the amide nitrogen.
Properties
IUPAC Name |
1-phenyl-N,5-di(propan-2-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10(2)14-13(15(20)16-11(3)4)17-18-19(14)12-8-6-5-7-9-12/h5-11H,1-4H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCHPBAVEUWOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Introduction of the Phenyl Group: The phenyl group can be introduced through a substitution reaction using a phenyl halide.
Addition of the Carboxamide Group: The carboxamide group can be added through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds related to 1-phenyl-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide exhibit significant anticancer properties. For example, derivatives of triazole compounds have been synthesized and tested against various cancer cell lines. One study highlighted the effectiveness of triazole derivatives in inhibiting the growth of cancer cells such as OVCAR-8 and NCI-H40, achieving percent growth inhibitions (PGIs) of over 85% .
Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. The structural features of triazoles allow them to interact with biological targets effectively, leading to enhanced cytotoxicity .
Case Study: Synthesis and Evaluation
In a study involving the synthesis of new triazole-linked compounds, researchers reported successful synthesis using a click chemistry approach. The resulting compounds were evaluated for their biological activity against human cancer cell lines, showing promising results in terms of cytotoxicity and selectivity .
Agricultural Applications
Fungicidal Properties
Triazole compounds are known for their fungicidal properties. The application of this compound in agricultural settings can help manage fungal diseases in crops. Research has demonstrated that similar triazoles can inhibit the growth of pathogenic fungi effectively .
Case Study: Field Trials
Field trials conducted with triazole-based fungicides have shown significant reductions in fungal infections in crops such as wheat and barley. These studies provide evidence for the efficacy of triazoles as a reliable means to enhance crop yield and protect against disease .
Materials Science
Polymer Chemistry
The incorporation of triazole moieties into polymer matrices has been explored for developing advanced materials with enhanced properties. Triazoles can improve thermal stability and mechanical strength when integrated into polymer chains.
Case Study: Synthesis of Triazole Polymers
A recent investigation focused on synthesizing polymers containing triazole units demonstrated improved thermal properties compared to conventional polymers. The study utilized various synthetic methods to incorporate triazoles into polymer backbones successfully .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | OVCAR-8 | 85.26 |
| Compound B | NCI-H40 | 86.61 |
| Compound C | HCT-116 | 67.55 |
Table 2: Efficacy of Triazole Fungicides in Field Trials
| Crop | Fungal Pathogen | Reduction in Infection (%) |
|---|---|---|
| Wheat | Fusarium graminearum | 75 |
| Barley | Rhynchosporium secalis | 80 |
Mechanism of Action
The mechanism of action of 1-phenyl-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The compound’s structural analogs differ primarily in substituents at positions 1, 4 (amide nitrogen), and 5, as summarized below:
*Molecular weight inferred from (phenyl replaces 4-ClPh).
Key Observations :
- Electronic Effects : Fluorine in ’s analog enhances electron-withdrawing properties, which may improve metabolic stability compared to the target’s purely hydrophobic substituents .
Physicochemical Properties
- Melting Points : Analogs in (e.g., 3a–3e) exhibit melting points between 123–183°C, influenced by substituent symmetry and crystal packing. The target’s bulky isopropyl groups may lower melting points due to reduced crystallinity .
- Solubility: Chlorine or fluorine substituents () improve aqueous solubility compared to purely hydrophobic groups. The target compound’s logP is likely higher than amino-substituted analogs, favoring lipid membrane penetration .
Biological Activity
1-Phenyl-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate azides and alkynes through click chemistry. This method ensures high yield and specificity in forming the triazole ring structure.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities including:
- Antimicrobial Activity : Studies have shown that triazole derivatives can inhibit the growth of various bacterial and fungal strains. The specific compound under discussion has been evaluated for its efficacy against pathogens such as Staphylococcus aureus and Candida albicans.
- Antiparasitic Properties : The compound has demonstrated activity against protozoan parasites like Trypanosoma cruzi, which causes Chagas disease. The mechanism involves disruption of cellular processes in the parasite.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for the survival of pathogens.
- Modulation of Receptor Activity : Some studies suggest that triazoles can act as ligands for various receptors involved in cellular signaling pathways.
Case Study 1: Antiparasitic Activity
In a study examining the antiparasitic effects of triazole derivatives, this compound was found to reduce parasite burden significantly in infected mice models. This was attributed to its ability to interfere with the metabolic processes of Trypanosoma cruzi .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) that suggests potential for development into therapeutic agents .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-phenyl-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for 1,2,3-triazole formation. Key steps include:
- Precursor preparation : Use propargylamine derivatives and substituted phenyl azides.
- Cycloaddition : Optimize solvent (e.g., DMSO or DCM), temperature (60–80°C), and catalyst (e.g., CuI) to enhance regioselectivity and yield .
- Purification : Column chromatography or recrystallization to isolate the carboxamide product.
- Yield Optimization : Reaction kinetics can be monitored via TLC, and excess reagents (e.g., NaN₃) may improve conversion rates .
Q. How is the molecular structure of this compound characterized experimentally?
- Spectroscopic Analysis :
- ¹H/¹³C-NMR : Assign peaks for triazole protons (~7.5–8.5 ppm) and isopropyl groups (δ ~1.2–1.4 ppm for CH₃; δ ~2.5–3.0 ppm for CH) .
- HRMS : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure inhibition of kinases (e.g., B-Raf or protein kinases linked to cancer) .
- Antiproliferative Screening : Test against cancer cell lines (e.g., renal RXF 393 or melanoma SK-MEL-5) via MTT assays, reporting IC₅₀ values .
- Solubility Testing : Determine in PBS or DMSO to guide dosing in cell-based assays .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be systematically addressed?
- Experimental Variables :
- Cell Line Variability : Compare activity across multiple lines (e.g., SNB-75 CNS vs. RXF 393 renal) to identify tissue-specific effects .
- Assay Conditions : Standardize ATP concentrations in kinase assays to avoid false negatives .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference activity data with structural analogs .
Q. What computational approaches predict binding affinity to kinase targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites (e.g., B-Raf V600E mutant) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of triazole-carboxamide interactions with catalytic lysine residues .
- QSAR Modeling : Correlate substituent effects (e.g., isopropyl vs. phenyl groups) with activity using Hammett σ values .
Q. What strategies mitigate regioselectivity challenges during triazole synthesis?
- Catalyst Tuning : Replace Cu(I) with Ru(II) catalysts (e.g., RuAAC) to favor 1,4-disubstituted triazoles over 1,5-isomers .
- Microwave-Assisted Synthesis : Reduce side-product formation by shortening reaction times and improving energy efficiency .
- Protecting Groups : Temporarily block the carboxamide nitrogen to direct cycloaddition regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
